molecular formula C16H16Cl2 B1373918 (2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine CAS No. 939983-16-1

(2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine

Cat. No.: B1373918
CAS No.: 939983-16-1
M. Wt: 279.2 g/mol
InChI Key: ZBSQYCXMPKWLSV-TXEJJXNPSA-N
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Description

(2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine is an organic compound with the molecular formula C16H18Cl2N2 This compound is characterized by the presence of two chiral centers, making it a diastereomer

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine typically involves the reaction of 4-chlorobenzaldehyde with a suitable diamine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production would also involve stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce primary or secondary amines .

Scientific Research Applications

(2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2,3-Bis(4-chlorophenyl)butane-2,3-diamine
  • (2S,3S)-2,3-Bis(4-chlorophenyl)butane-2,3-diamine
  • (2S,3R)-2,3-Bis(4-chlorophenyl)butane-2,3-diamine

Uniqueness

The unique aspect of (2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine lies in its specific stereochemistry, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

939983-16-1

Molecular Formula

C16H16Cl2

Molecular Weight

279.2 g/mol

IUPAC Name

1-chloro-4-[(2S,3R)-3-(4-chlorophenyl)butan-2-yl]benzene

InChI

InChI=1S/C16H16Cl2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-12H,1-2H3/t11-,12+

InChI Key

ZBSQYCXMPKWLSV-TXEJJXNPSA-N

SMILES

CC(C1=CC=C(C=C1)Cl)(C(C)(C2=CC=C(C=C2)Cl)N)N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Cl)[C@@H](C)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)C(C)C2=CC=C(C=C2)Cl

Origin of Product

United States

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